![molecular formula C17H15N3O4S B352917 5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 1009700-80-4](/img/structure/B352917.png)
5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methylphenylamine with 4-nitrobenzyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ catalysts and optimized reaction conditions to ensure efficient production on a larger scale.
化学反应分析
Types of Reactions
5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The compound’s thiazolidine ring can interact with enzymes and proteins, disrupting their normal function. This interaction can inhibit the replication of bacterial and cancer cells by interfering with DNA synthesis and repair pathways.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: A parent compound with similar structural features but lacking the substituted phenyl groups.
1,3,4-Thiadiazole: Another heterocyclic compound with a similar sulfur and nitrogen-containing ring but different biological activities.
Uniqueness
5-(4-Methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and nitro groups enhances its reactivity and potential therapeutic applications compared to other thiazolidine derivatives.
属性
CAS 编号 |
1009700-80-4 |
|---|---|
分子式 |
C17H15N3O4S |
分子量 |
357.4g/mol |
IUPAC 名称 |
5-(4-methylanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H15N3O4S/c1-11-2-6-13(7-3-11)18-15-16(21)19(17(22)25-15)10-12-4-8-14(9-5-12)20(23)24/h2-9,15,18H,10H2,1H3 |
InChI 键 |
RSCZMQODZPQZKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B352858.png)
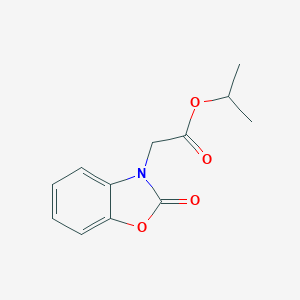
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)
![13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine](/img/structure/B352873.png)
![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
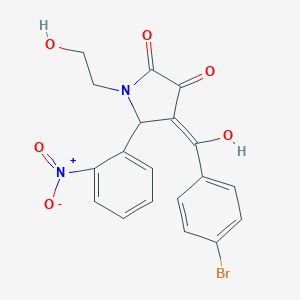
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)
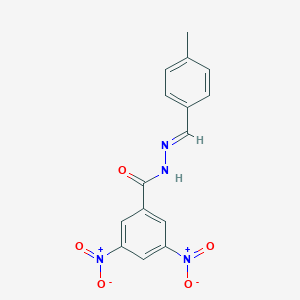
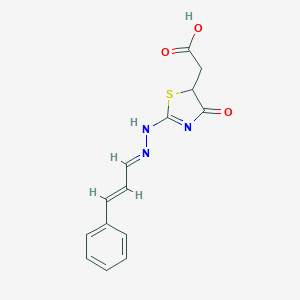
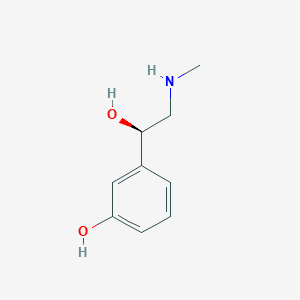
![N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B352889.png)

![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)
